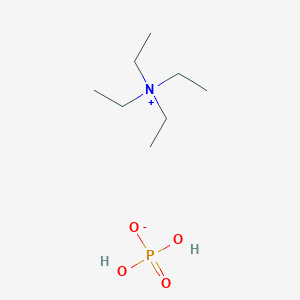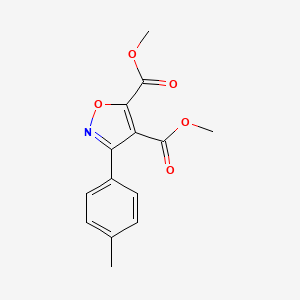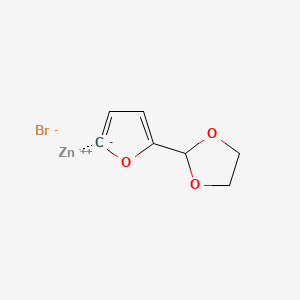
dihydrogen phosphate;tetraethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogen phosphate;tetraethylazanium is a compound consisting of the dihydrogen phosphate anion and the tetraethylazanium cation The dihydrogen phosphate anion is derived from phosphoric acid, while the tetraethylazanium cation is a quaternary ammonium ion with four ethyl groups attached to a central nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dihydrogen phosphate;tetraethylazanium typically involves the reaction of tetraethylammonium hydroxide with phosphoric acid. The reaction proceeds as follows: [ \text{(C}_2\text{H}_5\text{)}_4\text{N}^+ \text{OH}^- + \text{H}_3\text{PO}_4 \rightarrow \text{(C}_2\text{H}_5\text{)}_4\text{N}^+ \text{H}_2\text{PO}_4^- + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process typically includes the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dihydrogen phosphate;tetraethylazanium can undergo various chemical reactions, including:
Oxidation: The dihydrogen phosphate anion can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Under certain conditions, the dihydrogen phosphate anion can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The tetraethylazanium cation can participate in substitution reactions, where one or more ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydrogen phosphate anion may yield phosphoric acid derivatives, while substitution reactions involving the tetraethylazanium cation may produce a variety of quaternary ammonium compounds.
Scientific Research Applications
Dihydrogen phosphate;tetraethylazanium has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical syntheses and analytical techniques.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dihydrogen phosphate;tetraethylazanium involves its interaction with molecular targets such as enzymes, ion channels, and receptors. The tetraethylazanium cation can block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This results in various physiological effects, including vasodilation and modulation of ion transport.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium dihydrogen phosphate: Similar in structure but with butyl groups instead of ethyl groups.
Tetraethylammonium chloride: Contains the same tetraethylazanium cation but with a chloride anion.
Potassium dihydrogen phosphate: Contains the dihydrogen phosphate anion but with a potassium cation.
Uniqueness
Dihydrogen phosphate;tetraethylazanium is unique due to the combination of the dihydrogen phosphate anion and the tetraethylazanium cation. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
71494-19-4 |
|---|---|
Molecular Formula |
C8H22NO4P |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
dihydrogen phosphate;tetraethylazanium |
InChI |
InChI=1S/C8H20N.H3O4P/c1-5-9(6-2,7-3)8-4;1-5(2,3)4/h5-8H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
DLPMOMUTOGVWOH-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CC.OP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one](/img/structure/B12096208.png)


![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B12096221.png)
![5-Acetamido-2-[[5-acetamido-6-(2-acetamido-2-carboxyethoxy)-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12096237.png)



